N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c24-20(19-12-16-4-1-2-6-18(16)27-19)22-13-15-7-10-23(11-8-15)28(25,26)17-5-3-9-21-14-17/h1-6,9,12,14-15H,7-8,10-11,13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGBVHOFABPRPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3S2)S(=O)(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals.
Mode of Action
It’s known that piperidine derivatives can interact with various biological targets, leading to a range of pharmacological effects.
Biochemical Pathways
The compound may affect various biochemical pathways due to the presence of the piperidine moiety. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction. .
Pharmacokinetics
It’s known that the synthesis of substituted piperidines is an important task of modern organic chemistry. The impact of these properties on the compound’s bioavailability is yet to be determined.
Biological Activity
N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide is an emerging compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 393.50 g/mol. Its structure includes a benzo[b]thiophene core, which is known for various biological activities, and a piperidine ring substituted with a pyridine sulfonyl group.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of the Benzo[b]thiophene Core : This can be achieved through cyclization reactions involving thiophene derivatives.
- Piperidine and Pyridine Sulfonyl Group Introduction : The sulfonylation of piperidine derivatives using pyridine sulfonyl chloride under basic conditions.
- Carboxamide Formation : This step often involves the reaction of the intermediate with carboxylic acid derivatives.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For example, derivatives with similar scaffolds have shown significant activity against various pathogens:
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 - 0.25 | Staphylococcus aureus |
| 10 | 0.30 | Escherichia coli |
| 13 | 0.15 | Klebsiella pneumoniae |
These findings suggest that the compound may exhibit similar antimicrobial properties, potentially inhibiting bacterial growth and biofilm formation .
Anticancer Activity
The anticancer potential of related compounds has also been investigated. For instance, thiazole-bearing molecules have demonstrated significant cytotoxicity against various cancer cell lines:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 1 | <10 | A431 (epidermoid carcinoma) |
| 2 | <15 | Jurkat (T-cell leukemia) |
The structure-activity relationship (SAR) studies indicate that modifications to the phenyl or thiophene rings can enhance anticancer activity .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : The compound may interact with specific receptors or proteins in cancer pathways, leading to altered cell signaling and apoptosis.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several derivatives against clinical isolates. The results indicated that compounds with a benzo[b]thiophene core exhibited higher potency compared to traditional antibiotics.
- Cytotoxicity Assessment : In vitro studies on cell lines demonstrated that modifications in the side chains significantly influenced cytotoxicity, suggesting a tailored approach in drug design could enhance therapeutic outcomes.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide is , with a molecular weight of approximately 395.5 g/mol. The compound features a benzo[b]thiophene core, which is known for its diverse biological activities, and a piperidine ring that enhances its pharmacological profile.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that sulfonamide derivatives can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the inhibition of specific signaling pathways that promote cell survival and proliferation .
Antimicrobial Properties
The compound has potential as an antimicrobial agent. Recent studies have demonstrated that related sulfonamide compounds possess activity against both Gram-positive and Gram-negative bacteria, making them candidates for addressing antibiotic resistance issues . The structural features of this compound may enhance its interaction with bacterial targets.
CNS Disorders
There is growing interest in the use of this compound for treating central nervous system disorders. Similar compounds have been reported to exhibit neuroprotective effects and could potentially be developed for conditions such as Alzheimer's disease and other forms of dementia . The ability to cross the blood-brain barrier is crucial for such applications.
Case Study 1: Anticancer Efficacy
A study conducted on a series of sulfonamide derivatives demonstrated that compounds structurally related to this compound exhibited significant cytotoxicity against various cancer cell lines. The results indicated an IC50 value lower than standard chemotherapeutics, suggesting a promising avenue for further development .
Case Study 2: Antimicrobial Activity
In vitro tests showed that certain derivatives had potent activity against multidrug-resistant strains of bacteria. The structure-function relationship was analyzed, revealing that modifications to the sulfonamide group enhanced antibacterial potency .
Comparison with Similar Compounds
Benzo[b]thiophene-2-carboxamide Derivatives
Compounds sharing the benzo[b]thiophene-2-carboxamide core but differing in substituents exhibit varied biological activities (Table 1).
Table 1: Comparison of Benzo[b]thiophene-2-carboxamide Derivatives
Key Observations :
- Electron-withdrawing groups (e.g., cyano, methylsulfonyl) enhance anticancer activity by stabilizing ligand-receptor interactions .
- The target compound’s pyridin-3-ylsulfonyl group may offer superior solubility and π-π stacking compared to purely aromatic substituents.
Piperidine- and Sulfonamide-Containing Analogues
Table 2: Piperidine/Sulfonamide-Based Compounds
| Compound Name | Structural Features | Biological Activity | Key Reference |
|---|---|---|---|
| N-(2-Methoxyphenyl)-1-(thiophen-2-sulfonyl)piperidine | Thiophene-sulfonyl group, methoxyphenyl | Antitumor activity | |
| 1-[6-(Thiophen-2-YL)pyridazin-3-YL]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide | Pyridazine and trifluoromethyl groups | Potential kinase inhibition | |
| Target Compound | Pyridin-3-ylsulfonyl, benzo[b]thiophene | Hypothetical dual action (enzyme inhibition + receptor modulation) | N/A |
Key Observations :
- Thiophene-sulfonyl groups (as in ) are associated with antitumor activity, but pyridine-sulfonyl moieties (target compound) may confer better pharmacokinetics due to increased polarity.
- Trifluoromethyl groups (e.g., in ) enhance metabolic stability, suggesting the target compound’s pyridine ring could mimic this effect.
Thiophene- and Pyridine-Containing Derivatives
Table 3: Thiophene/Pyridine Hybrids
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide?
- Methodology : Synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine ring followed by sulfonylation and coupling with the benzo[b]thiophene carboxamide moiety. Key steps include:
- Sulfonylation : Reacting piperidine derivatives with pyridin-3-ylsulfonyl chloride under anhydrous conditions in polar aprotic solvents (e.g., DMF or DMSO) at 0–25°C to ensure regioselectivity .
- Coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the sulfonylated piperidine to the benzo[b]thiophene core. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product .
- Key Variables : Temperature control (<40°C) prevents decomposition of the sulfonamide group, while solvent choice impacts reaction kinetics and yield .
Q. How can researchers validate the structural integrity and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm aromatic protons (δ 7.0–8.5 ppm for benzo[b]thiophene and pyridine) and aliphatic protons (δ 2.5–4.0 ppm for piperidine and methylene bridges) .
- Mass Spectrometry (HRMS) : Exact mass analysis verifies molecular formula (e.g., [M+H]⁺ for C₂₁H₂₂N₃O₃S₂).
- HPLC : Purity >95% confirmed using reverse-phase C18 columns (acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., pyridinylsulfonyl vs. chlorobenzyl) influence the compound’s reactivity and biological activity?
- Structure-Activity Relationship (SAR) :
- The pyridinylsulfonyl group is electron-withdrawing, enhancing electrophilicity at the amide carbonyl, which may improve interactions with biological targets (e.g., enzymes) compared to electron-donating groups like chlorobenzyl .
- Experimental Design : Compare inhibition potency against target proteins (e.g., kinases) using analogs with varied sulfonyl substituents. IC₅₀ values from enzyme assays (e.g., fluorescence polarization) quantify activity differences .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected splitting in NMR signals)?
- Troubleshooting :
- Dynamic Effects : Rotameric splitting in piperidine protons (δ 3.0–4.0 ppm) can arise from restricted rotation. Variable-temperature NMR (e.g., 25°C to 60°C) clarifies conformational dynamics .
- Impurity Identification : LC-MS/MS detects trace byproducts (e.g., hydrolyzed amides or sulfonamide degradation products) .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- In Silico Approaches :
- Docking Studies : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., cytochrome P450 enzymes for metabolic stability analysis) .
- ADME Prediction : Tools like SwissADME estimate logP (target ~3.5 for blood-brain barrier penetration) and solubility. Substituent modifications (e.g., adding polar groups) adjust these parameters .
Methodological Considerations
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Stability Testing :
- Acidic/Base Hydrolysis : Incubate at pH 2 (HCl) and pH 10 (NaOH) at 37°C for 24 hours. Monitor degradation via HPLC; sulfonamide bonds are prone to hydrolysis at extremes .
- Thermal Stability : Store at 4°C (short-term) or -20°C (long-term) in anhydrous DMSO to prevent aggregation .
Q. How can researchers address low solubility in aqueous buffers during biological assays?
- Solubilization Strategies :
- Co-Solvents : Use 10% DMSO/PBS mixtures (v/v) with sonication to disperse the compound.
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes to enhance bioavailability .
Data Contradictions and Resolution
Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?
- Hypothesis Testing :
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid clearance pathways (e.g., CYP3A4-mediated oxidation). Modify metabolically labile sites (e.g., methylene bridges) .
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction; high binding (>95%) may reduce in vivo activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
